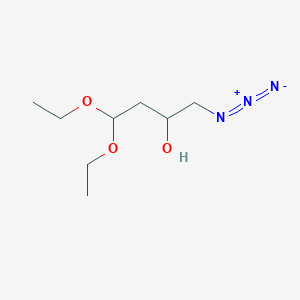
1-Azido-4,4-diethoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4,4-diethoxybutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) and two ethoxy groups (-OCH₂CH₃) attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-4,4-diethoxybutan-2-ol can be synthesized through a multi-step process involving the conversion of alcohols to azides. One common method involves the use of triphenylphosphine and iodine in the presence of sodium azide. The reaction typically proceeds in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the direct azidation of alcohols .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-4,4-diethoxybutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition reactions.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
1-Azido-4,4-diethoxybutan-2-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azido-4,4-diethoxybutan-2-ol primarily involves its azide group, which can undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. In cycloaddition reactions, the azide group participates in [3+2] cycloadditions with alkynes, forming stable triazole rings .
Comparaison Avec Des Composés Similaires
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain.
1-Azido-3,3-diethoxypropan-2-ol: Similar in structure but with different positioning of the ethoxy groups.
1-Azido-4,4-dimethoxybutan-2-ol: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1-Azido-4,4-diethoxybutan-2-ol is unique due to its specific combination of an azide group and two ethoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring selective azidation and subsequent functionalization .
Propriétés
Numéro CAS |
138851-99-7 |
|---|---|
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-azido-4,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H17N3O3/c1-3-13-8(14-4-2)5-7(12)6-10-11-9/h7-8,12H,3-6H2,1-2H3 |
Clé InChI |
UQBUBMCKURLHBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(CN=[N+]=[N-])O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


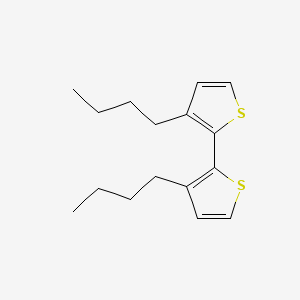
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
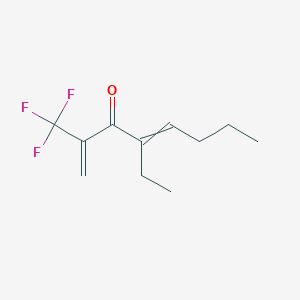
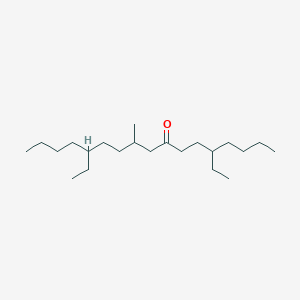
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

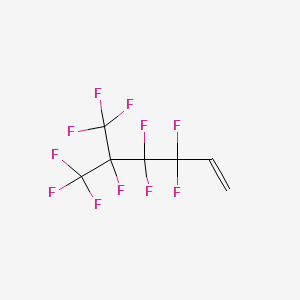
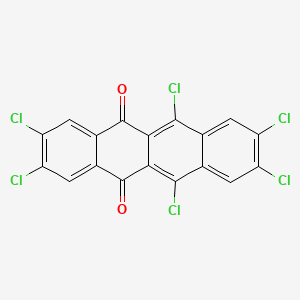
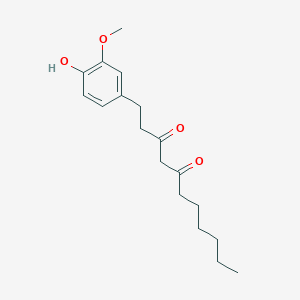
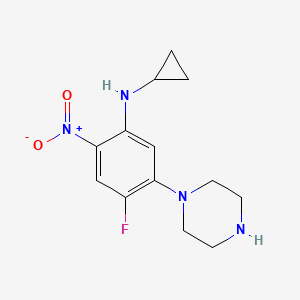
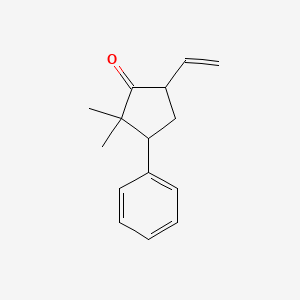
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
oxophosphanium](/img/structure/B14269673.png)

